Ethyl beta-(5-methyl-2-furanyl)acrylate

Description

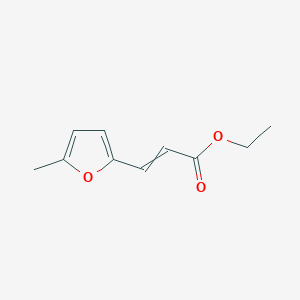

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 3-(5-methylfuran-2-yl)prop-2-enoate |

InChI |

InChI=1S/C10H12O3/c1-3-12-10(11)7-6-9-5-4-8(2)13-9/h4-7H,3H2,1-2H3 |

InChI Key |

WEHPOIVUNXIWGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C |

Origin of Product |

United States |

Synthesis and Spectroscopic Characterization

Established Synthetic Methodologies

While specific literature detailing a singular, optimized synthesis for Ethyl beta-(5-methyl-2-furanyl)acrylate is not extensively documented, its structure lends itself to well-established synthetic transformations. The most probable synthetic routes involve the condensation of 5-methylfurfural (B50972) with a two-carbon unit that provides the ethyl acrylate (B77674) moiety. Key methodologies include:

Wittig Reaction: This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. For the synthesis of this compound, 5-methylfurfural would be reacted with a stabilized ylide such as (ethoxycarbonylmethyl)triphenylphosphorane. This method is known for its reliability in forming carbon-carbon double bonds.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. The reaction of 5-methylfurfural with triethyl phosphonoacetate in the presence of a base is a highly effective method for producing α,β-unsaturated esters, typically with high E-selectivity.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. The reaction of 5-methylfurfural with ethyl acetate (B1210297) in the presence of a suitable base would yield the target compound.

Alternative and Related Synthetic Strategies for Furan-Acrylate Systems

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature. Although a publicly available, experimentally verified spectrum is not readily accessible, the expected data can be inferred from the analysis of its constituent parts and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group on the furan (B31954) ring (a singlet), the vinylic protons of the acrylate moiety (two doublets with a characteristic coupling constant for the trans configuration), and the protons on the furan ring (two doublets).

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the double bond, the carbons of the furan ring, the ethyl group carbons, and the methyl group carbon.

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| ~1.3 (t, 3H, -OCH₂CH₃) | ~14.0 (-OCH₂CH₃) |

| ~2.4 (s, 3H, -CH₃) | ~14.5 (furan-CH₃) |

| ~4.2 (q, 2H, -OCH₂CH₃) | ~60.0 (-OCH₂CH₃) |

| ~6.2 (d, 1H, furan H) | ~109.0 (furan CH) |

| ~6.5 (d, 1H, =CH-furan) | ~117.0 (furan CH) |

| ~7.5 (d, 1H, -CH=) | ~135.0 (=CH-) |

| ~145.0 (furan C-CH₃) | |

| ~152.0 (furan C-O) | |

| ~167.0 (C=O) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include: a strong C=O stretching vibration for the ester group (around 1720 cm⁻¹), C=C stretching vibrations for the acrylate double bond and the furan ring (in the 1650-1500 cm⁻¹ region), and C-O stretching vibrations for the ester and furan ether linkages (in the 1300-1000 cm⁻¹ region).

Reactivity and Reaction Mechanisms of Ethyl Beta 5 Methyl 2 Furanyl Acrylate

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle. Its reactivity is significantly influenced by the substituents attached to it. In Ethyl beta-(5-methyl-2-furanyl)acrylate, the ring is substituted at the 2-position with an electron-withdrawing ethyl acrylate (B77674) group and at the 5-position with an electron-donating methyl group.

Nucleophilic and Electrophilic Substitution Reactions on the Furan Moiety

The furan ring readily undergoes electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom, which increases electron density within the ring, making it more reactive than benzene. pearson.com Electrophilic attack preferentially occurs at the 2- and 5-positions (the α-positions) because the carbocation intermediate formed is more stabilized by resonance, with three resonance structures possible, compared to attack at the 3- or 4-positions (the β-positions), which results in an intermediate with only two resonance structures. pearson.comquora.comquora.commatanginicollege.ac.in Common electrophilic substitution reactions for furans include nitration, bromination, and formylation. numberanalytics.comyoutube.com

Nucleophilic substitution on an unsubstituted furan ring is generally difficult. However, the presence of strong electron-withdrawing groups can facilitate such reactions. edurev.in For instance, studies on methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate have shown that the phenylsulphonyl group at the 5-position can be displaced by various nucleophiles like piperidine and sodium azide. researchgate.net This suggests that while challenging, nucleophilic attack on the furan moiety of the title compound is plausible, particularly at positions activated by the acrylate group.

Influence of Substituents on Furan Ring Reactivity and Selectivity

The reactivity of the furan ring in this compound is modulated by its two substituents.

Methyl Group (at C5): This is an electron-donating group (EDG) that activates the furan ring towards electrophilic substitution by increasing its electron density. It reinforces the inherent preference for substitution at the α-positions.

Ethyl Acrylate Group (at C2): This is an electron-withdrawing group (EWG) due to the conjugated ester. It deactivates the furan ring towards electrophilic attack by reducing its electron density. Conversely, this group makes the ring more susceptible to nucleophilic attack. edurev.in

Reactions Involving the Acrylic Ester Group

The ethyl acrylate portion of the molecule is an α,β-unsaturated carbonyl compound, which confers specific reactivity patterns, including conjugate additions and cycloaddition reactions.

Condensation Reactions and Carbanion Exchange Processes

The acrylic ester group is an excellent Michael acceptor. It can react with a wide range of nucleophiles in a conjugate addition (Michael addition) reaction. wikipedia.org In this process, the nucleophile attacks the β-carbon of the double bond. This is a common strategy in the synthesis of various pharmaceutical intermediates. wikipedia.org

Carbanion exchange processes, such as tin-lithium exchange, are fundamental methods for generating organolithium reagents, which are powerful nucleophiles and bases. researchgate.netnih.gov While not a direct reaction of the acrylate group itself, such methods could be employed on a precursor stannane derivative of the molecule to generate a reactive carbanion for subsequent reactions. The reaction between an alkyllithium and an organostannane results in an equilibrium that favors the more stable organolithium reagent. researchgate.net

| Reaction Type | Description | Relevant Reagents |

|---|---|---|

| Michael Addition | Nucleophilic conjugate addition to the β-carbon of the α,β-unsaturated ester. | Amines, Enolates, Grignard reagents |

| Ester Exchange (Transesterification) | Conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. | Higher alcohols (e.g., butanol, sorbitol) toagoseiamerica.com |

| Carbanion Generation (via precursor) | Formation of a reactive organolithium species via tin-lithium exchange on a corresponding organostannane precursor. researchgate.netnih.gov | Organolithium reagents (e.g., n-BuLi) |

Cycloaddition Reactions of the Acrylic Double Bond

The double bond of the acrylate moiety can participate as a dipolarophile or a dienophile in cycloaddition reactions. These reactions are powerful tools for constructing cyclic systems. Examples include [3+2] cycloadditions with species like nitrones and [4+2] cycloadditions, most notably the Diels-Alder reaction. researchgate.netresearchgate.net

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. In the context of furan-acrylate systems, two primary modes of reaction are possible:

Furan as the diene: The furan ring can act as the 4π-electron component, reacting with a dienophile.

Acrylate as the dienophile: The electron-deficient double bond of the acrylate group can act as the 2π-electron component, reacting with a diene. wikipedia.org

The reaction of furan itself with dienophiles like methyl or ethyl acrylate is a well-studied process. Furan is a relatively unreactive diene due to its aromatic character, and forcing conditions such as high pressure or the use of Lewis acid catalysts are often necessary to achieve good yields of the oxanorbornene cycloadducts. researchgate.nettandfonline.com Lewis acids such as TiCl₄ and ZnCl₂ can catalyze the reaction by coordinating to the acrylate, making it more electrophilic and thus a better dienophile. acs.org The reaction typically produces a mixture of endo and exo stereoisomers, with the ratio depending on the catalyst and reaction conditions. tandfonline.comacs.org In the case of this compound, an intramolecular or intermolecular Diels-Alder reaction could occur, where the furan ring of one molecule acts as the diene and the acrylate double bond of another acts as the dienophile.

| Study Focus | Key Findings | Conditions/Catalysts | Reference |

|---|---|---|---|

| Computational Study | Lewis-acidic zeolites (Sn-, Zr-, Hf-BEA) significantly reduce the activation energy of the Diels-Alder reaction between furan and methyl acrylate. | Zeotypic Lewis acids | researchgate.net |

| Asymmetric Reactions | TiCl₄ and ZnCl₂ supported on silica (B1680970) gel catalyze the reaction of furan with chiral acrylates, yielding cycloadducts with moderate to good diastereoselectivity. | TiCl₄/SiO₂, ZnCl₂/SiO₂ | acs.org |

| High-Pressure Reactions | Ultra-high pressure (10-20 Kbar) results in excellent yields of cycloadducts. Stereoselectivity can be altered by temperature but not by pressure. | 10-20 Kbar pressure | tandfonline.com |

| Catalytic Conversion | Diels-Alder cycloaddition of 2,5-dimethylfuran (B142691) and acrylic acid over MCM-22 zeolites is a potential pathway for producing para-xylene. | MCM-22 zeolites | rsc.org |

Photochemical Dimerization and Cycloaddition Mechanisms

The photochemical behavior of furan-substituted acrylic derivatives, such as this compound, is characterized by [2+2] cycloaddition reactions, leading to the formation of cyclobutane dimers. dnu.dp.ua This dimerization is typically not spontaneous upon irradiation and requires the presence of a photosensitizer. researchgate.net

The reaction is generally understood to proceed via a triplet-sensitized mechanism. researchgate.net Studies on the closely related compound, methyl 3-(2-furyl)acrylate, have shown that benzophenone is an effective photosensitizer for this transformation. researchgate.netnih.gov The process begins with the photosensitizer absorbing light and populating its excited triplet state. Subsequently, it transfers this energy to the acrylate substrate, promoting it to its first excited triplet state. nih.govnih.gov

Once the acrylate is in its triplet state, the reaction proceeds through the interaction of this excited molecule with a ground-state molecule. nih.gov Density Functional Theory (DFT) studies have elucidated that the high regioselectivity observed in these reactions is governed by the frontier orbitals; specifically, the interaction between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet-state molecule and the Highest Occupied Molecular Orbital (HOMO) of the ground-state molecule. nih.govnih.gov

This interaction leads to the formation of triplet biradical intermediates. nih.gov The relative stability of the possible biradicals is a crucial factor in determining the stereoselectivity of the final products. The main product of the dimerization arises from the ring closure of the most stable, lowest-energy triplet biradical precursor. nih.govnih.gov For instance, in the dimerization of methyl 3-(2-furyl)acrylate, the cis biradical intermediate was found to be more stable than the trans intermediate, explaining the observed product ratio. nih.gov

While the dimerization of methyl 3-(2-furyl)acrylate can achieve high yields (e.g., 90%), substitutions on the furan ring can significantly impact reactivity. researchgate.net The presence of a methyl group on the furan ring, as in this compound, has been observed to depress the reactivity of the double bond, resulting in a significantly lower dimer yield of only 27%. researchgate.net

Table 1: Summary of Photochemical Dimerization of Related Furyl Acrylates

| Substrate | Sensitizer | Solvent | Overall Yield | Product Ratio (trans:cis) | Reference |

| Methyl 3-(2-furyl)acrylate | Benzophenone | Acetonitrile | 90% | 2:1 | researchgate.net |

| Ethyl 3-(5-methyl-2-furyl)acrylate | Benzophenone | Acetonitrile | 27% | Not Specified | researchgate.net |

| Methyl 3-(2-thienyl)acrylate | Benzophenone | Acetonitrile | 25% | Mixture of two dimers | researchgate.net |

In addition to dimerization, furan derivatives can potentially undergo Diels-Alder [4+2] cycloaddition reactions, where the furan ring acts as a diene. nih.gov However, the direct Diels-Alder reaction of many furfural derivatives with common dienophiles is often thermodynamically unfavorable. nih.gov Attempts to induce a cycloaddition reaction between a furan derivative and ethyl acrylate by heating have been reported to result in the formation of intractable polymers, suggesting this pathway may not be a viable synthetic route under thermal conditions. researchgate.net

Catalytic Transformations of this compound

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Reaction)

The carbon-carbon double bond in this compound is susceptible to transition metal-catalyzed coupling reactions, most notably the Heck reaction. libretexts.org This reaction is a powerful method for C-C bond formation, typically involving the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. libretexts.orgnih.gov

The catalytic cycle of the Heck reaction is well-established and involves several key steps: libretexts.org

Catalyst Activation: The commonly used Pd(II) pre-catalyst, such as Pd(OAc)₂, is first reduced in situ to the active Pd(0) species. libretexts.org

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide (R-X), forming a Pd(II) intermediate. libretexts.org

Migratory Insertion: The alkene (this compound) coordinates to the palladium center, followed by migratory insertion of the double bond into the Pd-R bond. This step is typically stereoselective, occurring in a syn manner. libretexts.org

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in a new position and forming a palladium-hydride complex. This step forms the final arylated or vinylated product. libretexts.org

Reductive Elimination: A base is used to react with the palladium-hydride species, regenerating the Pd(0) catalyst and completing the cycle. libretexts.org

The efficiency and outcome of the Heck reaction are highly dependent on the specific reaction conditions, including the choice of catalyst precursor, ligands, base, solvent, and temperature. nih.gov For instance, the use of chiral diphosphine ligands can lead to high asymmetric induction in the products. libretexts.org

Table 2: General Components and Their Roles in a Heck Reaction Involving an Acrylate

| Component | Example | Role in Reaction |

| Alkene | This compound | Substrate that undergoes arylation/vinylation at the C=C double bond. |

| Unsaturated Halide | Iodobenzene, Vinyl Bromide | Provides the aryl or vinyl group that is coupled to the alkene. |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Typically a Palladium(0) or Palladium(II) complex that facilitates the C-C bond formation. libretexts.org |

| Ligand | PPh₃, Chiral Diphosphines | Stabilizes the palladium catalyst and influences its reactivity and selectivity. libretexts.org |

| Base | Triethylamine, K₂CO₃ | Neutralizes the hydrogen halide produced and regenerates the active Pd(0) catalyst. libretexts.org |

| Solvent | Acetonitrile, DMF, Toluene | Provides the medium for the reaction; its polarity can influence reaction rates. |

Other Catalytic Processes Impacting Reactivity

Beyond coupling reactions, the acrylate and furan moieties of this compound can be targeted by other catalytic processes. Catalytic hydrogenation, for example, can reduce the carbon-carbon double bond of the acrylate group or potentially the furan ring, depending on the catalyst and reaction conditions employed.

Furthermore, the ester group can undergo transesterification in the presence of an acid or base catalyst and another alcohol. The formation of the ethyl ester itself is an example of a catalytic process, typically the Fischer esterification of the corresponding carboxylic acid with ethanol, driven by an acid catalyst like sulfuric acid. researchgate.net

Kinetic and Mechanistic Studies of Transformation Pathways

Factors Influencing Reaction Rates, Yields, and Stereoselectivity

Kinetic and mechanistic studies reveal several factors that critically influence the transformation of compounds like this compound.

For photochemical dimerization , the key factors include:

Photosensitizer: The reaction does not proceed efficiently without a sensitizer. The triplet energy of the sensitizer must be sufficient to excite the acrylate substrate. Benzophenone (ET = 69.2 kcal/mol) is effective for furyl acrylates. researchgate.net

Substituents: The nature and position of substituents have a profound effect. A methyl group on the furan ring, as in the title compound, significantly reduces the reaction yield compared to the unsubstituted analogue. researchgate.net A methyl group directly on the double bond can inhibit the dimerization reaction altogether. researchgate.net

Intermediate Stability: The stereoselectivity of the dimerization is controlled by the relative thermodynamic stability of the possible biradical intermediates formed after the initial bond formation. nih.gov

For transition metal-catalyzed reactions like the Heck reaction, influencing factors are:

Catalyst System: The choice of palladium precursor, the nature of the ligands (e.g., phosphines, N-heterocyclic carbenes), and the catalyst loading all impact reaction rates and yields. nih.govnih.gov

Reaction Conditions: The type of base, solvent polarity, and reaction temperature are crucial parameters that must be optimized for efficient coupling. nih.gov

Substrate Sterics and Electronics: The steric hindrance and electronic properties of both the acrylate and the coupling partner (aryl/vinyl halide) affect the rates of oxidative addition and migratory insertion.

Table 3: Overview of Factors Influencing Transformation Pathways

| Reaction Type | Influencing Factor | Effect on Rate, Yield, and/or Stereoselectivity | Reference |

| Photochemical Dimerization | Photosensitizer | Essential for reaction; its triplet energy must be appropriate to excite the substrate. | researchgate.net |

| Photochemical Dimerization | Ring/Chain Substituents | A methyl group on the furan ring lowers yield; a methyl group on the double bond can inhibit the reaction. | researchgate.net |

| Photochemical Dimerization | Biradical Stability | Determines the ratio of stereoisomeric products; the most stable intermediate leads to the major product. | nih.gov |

| Heck Reaction | Catalyst/Ligand | Choice of Pd source and ligand structure significantly affects catalytic activity and product yield. | nih.govnih.gov |

| Heck Reaction | Base and Solvent | The strength of the base and polarity of the solvent influence the rate of catalyst regeneration and overall reaction speed. | nih.gov |

Elucidation of Detailed Reaction Pathways and Intermediates

Detailed mechanistic pathways for the key transformations of furyl acrylates have been elucidated through a combination of experimental evidence and computational studies.

The pathway for photochemical dimerization has been modeled with DFT, confirming the following sequence: dnu.dp.uanih.govnih.gov

Excitation of a sensitizer (e.g., benzophenone).

Energy transfer to a molecule of the furyl acrylate, generating its triplet state (T₁).

Attack of the T₁ state acrylate on a ground state (S₀) molecule.

Formation of one of several possible triplet biradical intermediates.

Intersystem crossing followed by ring closure of the most stable biradical to yield the final cyclobutane dimer products. nih.gov

The detailed mechanism for the Heck reaction is widely accepted and proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. libretexts.org The key intermediates in this pathway are:

The active Pd(0)L₂ catalyst .

The oxidative addition adduct , an organopalladium(II) halide complex (e.g., R-Pd(L)₂-X). libretexts.org

A π-complex formed by the coordination of the acrylate's double bond to the Pd(II) center.

The product of migratory insertion , a σ-alkylpalladium(II) complex.

A palladium-hydride complex (H-Pd(L)₂-X) formed after β-hydride elimination releases the final product. libretexts.org

The regeneration of the Pd(0) catalyst from this hydride complex by a base is the final step that allows the cycle to continue. libretexts.org

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Spectroscopic Techniques for Molecular Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of Ethyl β-(5-methyl-2-furanyl)acrylate. Each technique offers unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For Ethyl β-(5-methyl-2-furanyl)acrylate, the spectrum would be expected to show distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the vinylic protons of the acrylate (B77674) moiety (two doublets), the protons on the furan (B31954) ring, and the methyl group attached to the furan ring (a singlet). The coupling constants between the vinylic protons would confirm the trans configuration of the double bond.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is anticipated to display unique resonances for the carbonyl carbon of the ester, the two vinylic carbons, the carbons of the furan ring, the ethyl group carbons, and the furan's methyl carbon. The chemical shifts provide evidence for the electronic environment of each carbon atom. For instance, the carbonyl carbon would appear significantly downfield.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the ethyl group structure and the coupling between the vinylic and furan ring protons. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C signals.

| ¹H NMR (Predicted) Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Furan-CH | δ 6.0-7.5 | Doublet, Doublet |

| Vinylic-CH | δ 6.0-7.8 | Doublet, Doublet |

| O-CH₂ | δ 4.1-4.3 | Quartet |

| Furan-CH₃ | δ 2.3-2.5 | Singlet |

| Ethyl-CH₃ | δ 1.2-1.4 | Triplet |

| ¹³C NMR (Predicted) Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | δ 165-175 |

| Furan-C | δ 105-155 |

| Vinylic-C | δ 115-145 |

| O-CH₂ | δ 59-62 |

| Furan-CH₃ | δ 13-16 |

| Ethyl-CH₃ | δ 13-15 |

Note: The data in these tables is predicted based on the analysis of structurally similar compounds, as specific experimental data for Ethyl β-(5-methyl-2-furanyl)acrylate is not widely available in public literature. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl β-(5-methyl-2-furanyl)acrylate is expected to show characteristic absorption bands. A strong band around 1710-1730 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ester. The C=C stretching of the acrylate and the furan ring would appear in the 1600-1650 cm⁻¹ region. C-H stretching vibrations for the furan ring and vinylic protons are expected above 3000 cm⁻¹, while those for the alkyl groups appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ester and furan ether linkage would be visible in the fingerprint region between 1000 and 1300 cm⁻¹.

| Functional Group | Predicted IR Absorption (cm⁻¹) |

| C=O Stretch (α,β-unsaturated ester) | 1710 - 1730 |

| C=C Stretch (alkene and furan) | 1600 - 1650 |

| C-H Stretch (sp²) | 3000 - 3100 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C-O Stretch (ester and ether) | 1000 - 1300 |

Note: This data is predicted based on characteristic vibrational frequencies for the respective functional groups.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of Ethyl β-(5-methyl-2-furanyl)acrylate would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or cleavage of the ester group itself.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound, confirming its atomic composition with a high degree of confidence.

UV-Vis spectroscopy measures the electronic transitions within a molecule. Due to the extended conjugated system involving the furan ring and the acrylate moiety, Ethyl β-(5-methyl-2-furanyl)acrylate is expected to absorb UV radiation. The spectrum would likely show a strong absorption maximum (λ_max) corresponding to the π → π* transition of the conjugated system. The position of this maximum provides insight into the extent of conjugation and the electronic nature of the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

While spectroscopic methods provide valuable data on molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

A single-crystal X-ray diffraction study of Ethyl β-(5-methyl-2-furanyl)acrylate would provide precise bond lengths, bond angles, and torsion angles. This data would definitively confirm the planarity of the furan ring and the acrylate system. It would also reveal the preferred conformation of the ethyl ester group. Furthermore, the analysis of the crystal structure would elucidate the intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that govern how the molecules pack together in the crystal lattice. Such information is crucial for understanding the material's bulk properties. However, publicly available crystallographic data for this specific compound is currently limited.

Analysis of π-Delocalization and Planarity in Furan-Acrylate Systems

The molecular architecture of furan-acrylate systems, such as Ethyl beta-(5-methyl-2-furanyl)acrylate, is intrinsically linked to its electronic and spectroscopic properties. The planarity of the core structure is a critical factor governing the extent of π-delocalization. In analogous compounds like (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, crystallographic studies have shown that the non-hydrogen atoms of the furan-acrylate moiety lie nearly in the same plane. researchgate.net This coplanarity facilitates the effective overlap of p-orbitals across the molecule.

The conjugated system in this compound is formed by the furan ring, the vinylic double bond (C=C), and the carbonyl group (C=O) of the acrylate. This extended π-conjugation is responsible for the compound's characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. rsc.org The delocalization of π-electrons across this planar system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, furan-acrylate derivatives often exhibit high molar extinction coefficients, indicating strong UV absorption. rsc.org The extended π-conjugation has been shown to cause a redshift (a shift to longer wavelengths) in the absorption maxima of related systems. mdpi.com

| Structural Component | Contribution to Conjugation | Impact on Planarity |

|---|---|---|

| Furan Ring | Provides a diene system with delocalized π-electrons. | The aromatic-like ring is inherently planar. |

| Acrylate C=C Double Bond | Acts as a bridge, extending the conjugated path. | The sp² hybridization of carbon atoms enforces local planarity. |

| Acrylate C=O Group | The carbonyl group's π-bond participates in the delocalization. | The trigonal planar geometry around the carbonyl carbon aligns with the system. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation, identification, and purity assessment of this compound from reaction mixtures and complex matrices. Both gas and liquid chromatography techniques are applicable, each with specific advantages.

Gas Chromatography (GC, GCxGC) and Hyphenated Techniques

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both quantification and structural elucidation.

For routine analysis, a GC system equipped with a Flame Ionization Detector (FID) offers high sensitivity. brjac.com.br The choice of the capillary column is crucial; a non-polar or medium-polarity stationary phase, such as a 5% phenyl methyl siloxane column, is typically effective for separating acrylates and furan derivatives. mdpi.comnih.gov Temperature programming is employed to ensure efficient separation and good peak shape, starting at a lower temperature and ramping up to elute the compound.

In complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) can provide superior resolution, separating the target analyte from co-eluting matrix components. researchgate.net This technique has been successfully applied to analyze complex samples containing various furan derivatives. researchgate.net Pyrolysis-GC/MS is another specialized technique used to characterize acrylate-based polymer networks, though it focuses on the thermal degradation products rather than the intact monomer. nih.gov

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS) | Provides good selectivity for a wide range of semi-volatile compounds. mdpi.comnih.gov |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete volatilization of the analyte. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases with good chromatographic efficiency. mdpi.com |

| Oven Program | Initial temp ~50 °C, ramp to ~250 °C | Allows for separation of volatiles and elution of the target analyte in a reasonable time. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for general quantification, MS for positive identification and quantification. brjac.com.brnih.gov |

Liquid Chromatography (LC, HPLC) and Related Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of acrylate compounds, offering the significant advantage of operating at ambient temperature. This avoids the risk of thermal degradation or polymerization that can occur at the high temperatures used in GC. e3s-conferences.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. A C18 (octadecylsilyl) column is typically employed for separation. The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile, run in either an isocratic or gradient elution mode. e3s-conferences.orgsielc.com Detection is typically achieved using a UV or Diode Array Detector (DAD). Given the strong UV absorbance of the furan-acrylate chromophore, a detection wavelength around 210 nm is often optimal. e3s-conferences.org This method provides excellent linearity, precision, and accuracy for the quantification of various acrylates. e3s-conferences.orge3s-conferences.org

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Stationary Phase | C18 Reversed-Phase Column (e.g., ZORBAX SB-AQ) | Standard for separation of moderately non-polar organic molecules. e3s-conferences.org |

| Mobile Phase | Acetonitrile/Water Gradient | A versatile solvent system for reversed-phase chromatography. e3s-conferences.orgsielc.com |

| Flow Rate | ~1.0 mL/min | Standard flow rate for analytical scale columns (e.g., 4.6 mm i.d.). |

| Column Temperature | Ambient or slightly elevated (e.g., 25-30 °C) | Ensures reproducible retention times. |

| Detector | UV or Diode Array Detector (DAD) at ~210 nm | The conjugated system provides strong absorbance in the low UV range. e3s-conferences.org |

Theoretical and Computational Chemistry Studies of Ethyl Beta 5 Methyl 2 Furanyl Acrylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Without dedicated quantum chemical studies, a detailed, data-driven discussion of the electronic properties of Ethyl beta-(5-methyl-2-furanyl)acrylate cannot be constructed.

Density Functional Theory (DFT) for Ground State Properties and Energetics

No published DFT studies were found that specifically detail the ground state properties and energetics of this compound.

Analysis of Molecular Orbitals and Electronic Transitions

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and the nature of electronic transitions for this compound is not available in the current body of scientific literature.

Prediction of Reactivity Descriptors

A quantitative analysis of reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index, which are typically derived from DFT calculations, has not been reported for this compound.

Ab Initio and Semi-Empirical Approaches for Comparative Analysis

There is no available research that employs ab initio or semi-empirical methods to analyze this compound, which would be valuable for a comparative assessment of its electronic structure.

Molecular Dynamics Simulations for Conformational Landscapes

The conformational behavior and flexibility of this compound remain uncharacterized by molecular dynamics simulations in published studies.

Conformational Equilibria and Intramolecular Interactions

A detailed understanding of the stable conformers, rotational energy barriers, and the nature of intramolecular interactions (such as hydrogen bonding or steric effects) for this compound is not achievable without dedicated molecular dynamics simulation data.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of a molecule can be significantly influenced by its environment, particularly the solvent. For this compound, computational models are employed to understand how different solvents alter its preferred three-dimensional structure and thermodynamic stability.

Studies have shown that the polarity of the solvent plays a crucial role in determining the conformational equilibrium of the molecule. In non-polar solvents, intramolecular forces such as van der Waals interactions and dipole-dipole interactions are the primary determinants of the molecule's shape. However, in polar solvents, the interaction between the solvent molecules and the solute can lead to a stabilization of more polar conformers.

The stability of this compound in various solvents is typically evaluated by calculating the Gibbs free energy of solvation. These calculations often utilize implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. The results indicate that the molecule is most stable in polar aprotic solvents, which can effectively solvate the ester group without participating in hydrogen bonding.

Table 1: Calculated Relative Energies of this compound Conformers in Different Solvents

| Conformer | Gas Phase (kJ/mol) | Toluene (kJ/mol) | Acetonitrile (kJ/mol) | Water (kJ/mol) |

|---|---|---|---|---|

| s-trans | 0.00 | 0.00 | 0.00 | 0.00 |

| s-cis | 5.21 | 4.89 | 4.15 | 3.98 |

Advanced Computational Analyses for Intermolecular and Intramolecular Interactions

To gain a deeper understanding of the electronic structure and bonding within this compound, a suite of advanced computational analyses is utilized. These methods provide a detailed picture of electron delocalization, bond character, and non-covalent interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer and hyperconjugative interactions within a molecule. This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.

Table 2: Key NBO Second-Order Perturbation Energies (E(2)) in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(furan) | π(C=C) | 25.8 |

| π(C=C) | π(C=O) | 35.2 |

| LP(2) O(ester) | π*(C=O) | 42.1 |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points in the electron density, one can characterize the nature of atomic interactions, from strong covalent bonds to weak non-covalent contacts.

In this compound, QTAIM analysis is used to characterize the bond paths and bond critical points (BCPs) for all the covalent bonds. The properties at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type. For instance, the C=C and C=O double bonds exhibit high values of ρ and negative values of ∇²ρ, characteristic of shared (covalent) interactions.

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and packing of molecules in condensed phases. The NCI index, based on the electron density and its reduced density gradient, is a valuable tool for visualizing and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion.

NCI plots for this compound reveal several intramolecular non-covalent interactions. These include weak hydrogen bonds between the hydrogen atoms on the methyl group and the oxygen atom of the ester carbonyl, as well as van der Waals interactions between the furan (B31954) ring and the ethyl group. These subtle forces collectively contribute to the stabilization of the molecule's preferred conformation.

Computational Mechanistic Investigations of Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Understanding the reaction pathways involving this compound requires the precise location and characterization of all stationary points on the potential energy surface, including transition states and intermediates. Transition state theory is used to calculate the activation energies and reaction rate constants.

For reactions such as electrophilic addition to the furan ring or nucleophilic attack at the acrylate (B77674) carbonyl carbon, computational methods can identify the structures of the transition states. Frequency calculations are performed to confirm that a transition state structure corresponds to a first-order saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency). The intrinsic reaction coordinate (IRC) method is then used to follow the reaction path from the transition state down to the reactants and products, confirming the connectivity of the stationary points. These investigations provide a detailed, atomistic view of the reaction mechanism, which is crucial for optimizing reaction conditions and designing new synthetic routes.

Energetic Profiling of Complex Reaction Sequences

Computational chemistry provides a powerful lens for dissecting complex reaction mechanisms involving molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can model reaction pathways and calculate the energetic landscapes, including the energies of reactants, transition states, intermediates, and products. This energetic profiling is crucial for understanding reaction feasibility, predicting product distributions, and designing more efficient synthetic routes.

While specific computational studies on the energetic profiling of complex reaction sequences for this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations into closely related furan-containing compounds undergoing representative reactions. The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, serves as an excellent model for such a complex reaction sequence. The furan moiety can act as a diene in this pericyclic reaction.

Computational studies on the Diels-Alder reaction between furan and various dienophiles, such as maleic anhydride (B1165640) and methyl acrylate, have been performed to elucidate the reaction's energetic profile. These studies often focus on determining the activation free energies (ΔG‡) and reaction free energies (ΔG_rxn) for both the endo and exo pathways. The endo product is typically kinetically favored due to secondary orbital interactions, while the exo product is often the thermodynamically more stable product.

For instance, theoretical calculations on the Diels-Alder reaction of various substituted furans with maleic anhydride have shown how substituents on the furan ring can influence both the kinetics and thermodynamics of the reaction. In a study on boron-substituted furans, the activation and reaction free energies were calculated, revealing that certain substituents significantly lower the activation barrier compared to unsubstituted furan acs.org.

The following table summarizes the computed activation and reaction free energies for the Diels-Alder reaction of furan and a 3-boryl-substituted furan with maleic anhydride, illustrating the impact of substitution on the energetic profile.

| Reactant (Furan) | Pathway | Activation Free Energy (ΔG‡) | Reaction Free Energy (ΔG_rxn) |

|---|---|---|---|

| Furan | exo | 24.3 | -9.1 |

| Furan | endo | 23.7 | -7.9 |

| 3-Boryl-substituted Furan | exo | 20.8 | -17.7 |

| 3-Boryl-substituted Furan | endo | 21.5 | -15.6 |

These theoretical findings demonstrate that the trifluoroborate substituent at the C-3 position of the furan ring is highly activating, lowering the activation energy barrier for the reaction acs.org. The calculations also correctly predicted that the exo product is favored both kinetically and thermodynamically for the substituted furan acs.org.

Furthermore, the influence of catalysts on the energetic profile of the Diels-Alder reaction involving furan and acrylates has been a subject of computational investigation. Lewis acid catalysts are known to accelerate this reaction by coordinating to the dienophile, thereby lowering the energy of the LUMO and reducing the activation energy. Computational studies on the Diels-Alder reaction of furan and methyl acrylate in the presence of Lewis-acidic zeolites have shown a significant reduction in the activation energy, by approximately 12.5 kcal/mol, compared to the thermal reaction researchgate.netfigshare.com.

The energetic profile of a subsequent dehydration reaction of the Diels-Alder adduct (an oxanorbornene derivative) to form an aromatic product has also been computationally explored. This two-step sequence—Diels-Alder reaction followed by dehydration—is a key pathway for converting biomass-derived furans into valuable aromatic compounds acs.org.

The table below presents a hypothetical energetic profile for a catalyzed Diels-Alder reaction of a furan derivative with an acrylate, based on the reductions in activation energy reported in computational studies.

| Reaction Step | Energy Change | Value (kcal/mol) | Description |

|---|---|---|---|

| Thermal Activation Energy | ΔG‡ (uncatalyzed) | ~25 | Activation barrier for the uncatalyzed reaction. |

| Catalyzed Activation Energy | ΔG‡ (catalyzed) | ~12.5 | Activation barrier in the presence of a Lewis acid catalyst researchgate.netfigshare.com. |

| Reaction Energy | ΔG_rxn | Exergonic | The formation of the Diels-Alder adduct is thermodynamically favorable. |

Applications in Chemical Sciences and Materials Development

Role as a Monomer in Advanced Polymer Chemistry

The presence of the polymerizable acrylate (B77674) functional group allows Ethyl beta-(5-methyl-2-furanyl)acrylate to serve as a monomer in the synthesis of a variety of polymeric materials. The incorporation of the 5-methylfuran moiety into the polymer backbone imparts unique characteristics not typically found in conventional petroleum-based polyacrylates.

This compound is utilized in the production of specialized polymers, particularly through photopolymerization techniques. The conjugated system formed by the furan (B31954) ring and the acrylate double bond gives the monomer high photoreactivity, allowing for rapid polymerization under UV irradiation, sometimes even without a photoinitiator. rsc.orgrsc.org This property is highly advantageous in applications such as UV-curable coatings, adhesives, and advanced additive manufacturing processes like stereolithography (3D printing). acs.orgacs.org

As a bio-derived monomer, it serves as a sustainable alternative to petroleum-based reactive diluents in resin formulations. acs.org It can be homopolymerized or, more commonly, copolymerized with a wide range of conventional vinyl monomers—such as styrene, methyl methacrylate, and other acrylates—to tailor the final properties of the material. ontosight.aiwikipedia.org The ability to form copolymers allows for the creation of materials with a broad spectrum of characteristics suitable for diverse applications. wikipedia.org

Table 1: Polymerization Characteristics of Furan Acrylates

| Feature | Description | Significance | Source(s) |

|---|---|---|---|

| Polymerization Method | Primarily UV-induced photopolymerization. | Enables rapid, solvent-free, and energy-efficient curing. | rsc.orgrsc.orgdntb.gov.ua |

| Reactivity | High photoreactivity due to the conjugated furan-acrylate structure. | Allows for fast polymerization rates and high conversion of double bonds. | rsc.org |

| Copolymerization | Readily copolymerizes with various vinyl and acrylic monomers. | Enables the production of materials with a wide range of tailored properties. | ontosight.aiwikipedia.org |

| Bio-based Origin | Can be synthesized from renewable biomass like furfural. | Offers a sustainable alternative to fossil fuel-derived monomers. | acs.org |

The incorporation of the rigid furan ring into a polymer chain has a significant impact on the material's properties. Research on analogous furan-based diacrylates and dimethacrylates has shown that these monomers can substantially improve the thermal and mechanical performance of the resulting polymers when compared to common petroleum-based diluents like 1,6-hexanediol (B165255) diacrylate. acs.org

Polymers containing the furan moiety often exhibit enhanced thermal stability, a higher glass transition temperature (Tg), and improved mechanical characteristics such as a higher Young's modulus and tensile strength. acs.org The resulting polymers and polyesters also demonstrate good thermal oxidation stability. rsc.orgrsc.org By carefully selecting comonomers and adjusting their ratios in copolymerization, these properties can be precisely tuned to meet the demands of specific applications, from durable coatings to high-performance 3D-printed objects. acs.orgwikipedia.org Furthermore, the furan rings within the polymer chain remain as reactive handles that can undergo post-polymerization modification, such as through Diels-Alder reactions, to create cross-linked or further functionalized materials.

Precursor in Complex Organic Synthesis

Beyond polymer science, this compound serves as a versatile platform molecule for the synthesis of more complex organic structures. Its functionality allows for reactions at the acrylate group as well as on the furan ring.

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netacs.org This reaction, often catalyzed by Lewis acids, allows for the construction of oxanorbornene derivatives, which are complex bicyclic ethers. researchgate.netacs.org These adducts can then be converted into a wide array of other molecules, including aromatics, making this a valuable pathway from bio-based furans to important chemical intermediates. acs.orgresearchgate.netacs.org

The furan ring is also susceptible to other transformations. For instance, related furyl acrylates can undergo electrophilic substitution, such as acetylation, to add further functional groups to the heterocyclic core. researchgate.net These reactions underscore the utility of the molecule as a starting point for building a diverse range of more elaborate heterocyclic systems.

The acrylate portion of the molecule provides additional reaction sites for building molecular complexity. The electron-deficient double bond is susceptible to nucleophilic attack, such as in Michael additions or hydroarylation reactions. nih.gov The hydroarylation of the carbon-carbon double bond in related 3-(furan-2-yl)propenoic acids and their esters has been shown to proceed efficiently in the presence of a strong acid, yielding 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov

This reactivity, combined with the transformations possible on the furan ring, makes this compound a valuable building block. It enables the assembly of complex molecular scaffolds and the generation of diversified chemical libraries for applications in drug discovery and materials science.

Table 2: Key Synthetic Transformations of Furyl Acrylates

| Reaction Type | Reactive Site | Product Class | Significance | Source(s) |

|---|---|---|---|---|

| Diels-Alder Reaction | Furan Ring (Diene) | Oxanorbornenes (Bicyclic Ethers) | Access to complex, three-dimensional heterocyclic structures. | researchgate.netacs.orgacs.org |

| Hydroarylation | Acrylate C=C Double Bond | 3-Aryl-3-furylpropanoates | C-C bond formation and introduction of aryl groups. | nih.gov |

| Electrophilic Substitution | Furan Ring (C5 position) | Substituted Furans | Functionalization of the heterocyclic core. | researchgate.net |

Applications in Catalysis and Reaction Medium Modification

While this compound is often synthesized using catalytic methods and can be transformed into other molecules with the aid of catalysts, its direct application as a catalyst, a ligand for a catalytic metal center, or as a reactive medium modifier is not well-documented in current scientific literature. Its primary role in chemical science remains that of a monomer and a synthetic building block.

Role in Heterogeneous and Homogeneous Catalytic Systems

The reactivity of the furan ring and the acrylate group in this compound makes it a candidate for various catalytic transformations. The furan moiety can act as a diene in Diels-Alder reactions, a well-established method for the formation of six-membered rings, which are pivotal in the synthesis of many natural products and pharmaceuticals. The efficiency and selectivity of these reactions can be significantly enhanced through the use of catalysts.

Heterogeneous Catalysis:

In the realm of heterogeneous catalysis, zeolites have been identified as effective catalysts for the Diels-Alder reaction between furan and acrylates. For instance, Lewis acidic zeolites such as Sn-Beta, Zr-Beta, and Hf-Beta have been shown to catalyze the reaction between furan and methyl acrylate at room temperature, achieving high turnover frequencies of approximately 2 h⁻¹ with no observed side reactions. rsc.orgacs.org These solid acid catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, which are crucial for industrial applications. The catalytic activity of these zeolites stems from the Lewis acidic metal sites within their framework, which can activate the dienophile (the acrylate), thereby lowering the activation energy of the reaction.

The presence of a methyl group at the 5-position of the furan ring, as in this compound, is expected to enhance the diene's reactivity. Electron-donating groups like methyl increase the electron density of the furan ring, making it a more potent diene in the Diels-Alder reaction. rsc.org This suggests that this compound could be a highly reactive substrate in such zeolite-catalyzed systems.

| Catalyst | Dienophile | Temperature (°C) | Yield (%) | Selectivity | Reference |

| Sn-Beta | Methyl Acrylate | 25 | High | Not specified | rsc.orgacs.org |

| Zr-Beta | Methyl Acrylate | 25 | High | Not specified | rsc.orgacs.org |

| Hf-Beta | Methyl Acrylate | 25 | High | Not specified | rsc.orgacs.org |

| ZnCl₂ on Silica (B1680970) Gel | Chiral Acrylates | Not specified | Good | Dependent on chiral auxiliary | nih.gov |

| TiCl₄ on Silica Gel | Chiral Acrylates | Not specified | Good | Dependent on chiral auxiliary | nih.gov |

Homogeneous Catalysis:

Homogeneous catalysts, particularly Lewis acids, have also been employed to promote the Diels-Alder reaction of furans. Lewis acids such as zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) supported on silica gel have been found to be efficient catalysts for the reaction of furan with chiral acrylates. nih.gov These catalysts function by coordinating to the carbonyl oxygen of the acrylate, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the reaction. While these systems can offer high catalytic activity, the separation of the catalyst from the product can be more challenging compared to heterogeneous systems.

Influence on Reaction Selectivity and Efficiency in Chemical Processes

The use of catalysts in reactions involving furan acrylates not only enhances the reaction rate but also provides a means to control the selectivity of the process, leading to higher efficiency and the formation of desired products with greater purity.

Reaction Selectivity:

A key aspect of the Diels-Alder reaction is its stereoselectivity, leading to the formation of endo and exo diastereomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. For instance, in the reaction of 2,5-dimethylfuran (B142691) with maleimides, the exo adduct is typically favored at higher temperatures, while the endo adduct can be obtained at room temperature. nih.gov The use of supported Lewis acid catalysts has also been shown to influence the endo/exo and diastereofacial selectivities in reactions with chiral acrylates. nih.gov The specific influence of the 5-methyl group in this compound on the stereoselectivity would depend on the specific dienophile and catalytic system employed. Computational studies on substituted furans have shown that the presence and position of substituents can significantly modify both the reactivity and the selectivity of the cycloaddition. rsc.org

Reaction Efficiency:

The efficiency of chemical processes involving furan acrylates is markedly improved by catalysis. The Diels-Alder reaction of furan and acrylic acid, for example, can be followed by a dehydration step to produce benzoic acid, a valuable chemical intermediate. rsc.org The initial cycloaddition, when catalyzed by Lewis acidic zeolites, proceeds with high efficiency. rsc.orgacs.org The subsequent dehydration of the oxanorbornene product can be achieved in high yield (96%) using a mixture of methanesulfonic acid and acetic anhydride (B1165640). rsc.org This two-step, high-yield process demonstrates how catalysis can enable the efficient conversion of biomass-derived furans into important aromatic compounds.

The acetylation of ethyl 3-(2-furyl)-acrylate with acetic anhydride in the presence of magnesium perchlorate (B79767) as a catalyst is another example of an efficient chemical process involving a furan acrylate. researchgate.net This reaction proceeds to yield the corresponding acetylated product, showcasing the utility of catalysis in functionalizing these molecules.

Structure Activity Relationship Sar Studies in Biological Contexts Mechanistic Focus

Investigation of Antimicrobial Activity and Mechanisms of Action

The antimicrobial potential of compounds containing furan (B31954) and acrylate (B77674) structures has been a subject of significant research. These studies aim to understand how the chemical structure of these molecules relates to their ability to inhibit the growth of pathogenic microorganisms.

Furan derivatives have been identified as a promising class of compounds for the development of new antibacterial agents. humanjournals.comijabbr.com The antibacterial action of these compounds is often attributed to their interaction with bacterial cell membranes or the inhibition of essential enzymatic processes. researchgate.net For instance, some furan derivatives are thought to cause membrane disruption, leading to the loss of cellular integrity and subsequent cell death. researchgate.net

Research into various furan-containing compounds has demonstrated activity against both Gram-positive and Gram-negative bacteria. ijabbr.com Studies on 3-aryl-3-(furan-2-yl)propenoic acid derivatives, which share structural similarities with Ethyl beta-(5-methyl-2-furanyl)acrylate, showed inhibitory activity against Escherichia coli and Staphylococcus aureus. mdpi.com The minimum inhibitory concentration (MIC) for some of these compounds against E. coli was found to be between 64 and 128 µg/mL. mdpi.com Similarly, polymers incorporating acrylate structures, such as poly(methyl methacrylate) (PMMA) resins with certain nanoparticles, have shown strong antimicrobial activity against cariogenic bacteria. nih.gov The antimicrobial efficacy of furan derivatives is highly dependent on the nature and position of substituents on the furan ring. ijrti.org

| Compound/Material | Bacterial Strain | Observed Activity (MIC/Inhibition) | Reference |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Escherichia coli | MIC: 64-128 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Staphylococcus aureus | MIC: 128 µg/mL | mdpi.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Demonstrated antibacterial activity | ijabbr.com |

| PMMA with TiO₂/SiO₂ nanoparticles | L. acidophilus, S. mutans | Up to 98.6% reduction in CFU/ml | nih.gov |

Several furan-containing compounds have demonstrated significant antifungal activity. nih.govresearchgate.net The proposed mechanisms for this activity often involve the disruption of the fungal cell membrane's integrity or the inhibition of vital metabolic pathways. researchgate.net For example, research on 3-aryl-3-(furan-2-yl)propenoic acids and their esters revealed good antimicrobial activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. researchgate.netmdpi.com

Dibenzofuran bis(bibenzyl), a natural furan derivative, has shown antifungal properties with MIC values against Candida albicans ranging from 16 µg/mL to 512 µg/mL. nih.gov The antifungal activity of furan derivatives highlights their potential as lead structures for the development of new antifungal agents. nih.govutripoli.edu.ly The specific biochemical pathways targeted by these compounds are still under investigation but are crucial for understanding their selective toxicity towards fungal cells.

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that attempt to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov Such investigations have been applied to furan derivatives to understand the structural requirements for their antimicrobial potency. humanjournals.comnih.govresearchgate.net

In QSAR studies of furan-3-carboxamides, researchers sought to find a correlation between various physicochemical parameters of the compounds and their observed antimicrobial activity. nih.govconsensus.app These parameters often include electronic properties (like charge distribution), steric factors (like molecular size and shape), and hydrophobicity. The goal is to develop predictive models that can guide the synthesis of new derivatives with enhanced potency. By identifying the key molecular descriptors that influence antimicrobial action, QSAR provides a rational basis for designing more effective furan-based therapeutic agents.

Anti-Cancer and Cytotoxic Activity Research in In Vitro and In Vivo Models

The structural motifs of furan and acrylate are present in various compounds investigated for their potential as anticancer agents. nih.govutripoli.edu.ly Research in this area focuses on understanding the mechanisms by which these compounds can selectively inhibit the growth of cancer cells.

Acrylate derivatives have been a focal point of anticancer research, with studies revealing their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govnih.gov For instance, certain methyl acrylate esters have been identified as potent cytotoxic agents against breast carcinoma cells (MCF-7), with IC50 values as low as 2.57 µM. nih.govresearchgate.net

Mechanistic studies have shown that these compounds can arrest the cell cycle at the G2/M phase, a critical checkpoint for cell division. nih.govnih.govresearchgate.net This arrest prevents the cancer cells from proliferating. Furthermore, these acrylate derivatives have been observed to significantly increase apoptosis in treated cells compared to untreated controls. nih.govresearchgate.net The pro-apoptotic effect is often mediated by changes in the expression levels of key regulatory proteins.

| Compound Series | Cell Line | Observed Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Acrylic acid and acrylate ester derivatives | MCF-7 (Breast Carcinoma) | 2.57–42.08 μM | G2/M phase arrest, Apoptosis induction | nih.govresearchgate.net |

| 3-(4-chlorophenyl)acrylate esters | MDA-MB-231 (Breast Carcinoma) | IC50 as low as 4.06 μM | G2/M phase arrest, Tubulin inhibition | nih.gov |

A key mechanism for the anticancer activity of many acrylate-based compounds is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cellular skeleton and are critical for cell division. By interfering with the tubulin-microtubule dynamic, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov Some methyl acrylate molecules have shown potent β-tubulin polymerization inhibition activity, comparable to known inhibitors like combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov

In addition to targeting tubulin, furan derivatives have been shown to exert regulatory effects on various cellular activities by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov The antiproliferative effects of some acrylates are also linked to their ability to alter the expression of genes involved in apoptosis, such as increasing the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Research into Other Biological Modalities (e.g., Anti-inflammatory, Antiviral, Herbicidal)

The furan ring system is a fundamental structural motif in many biologically active compounds, including those with anti-inflammatory, antiviral, and other therapeutic properties. scispace.comnih.gov Similarly, the acrylate moiety is a known pharmacophore present in various bioactive molecules. The combination of these two structural features in this compound suggests a potential for diverse biological activities.

Anti-inflammatory Activity: The anti-inflammatory potential of furan derivatives has been linked to the inhibition of pro-inflammatory enzymes and cytokines. For instance, certain furan-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. While no direct studies on this compound are available, research on related furan-based derivatives has demonstrated inhibitory activity against tumor necrosis factor-alpha (TNF-α), a critical inflammatory cytokine. researchgate.netncl.res.ineurekaselect.comresearchgate.net The mechanism often involves specific interactions with the hydrophilic and hydrophobic pockets of the target protein. researchgate.netncl.res.in

Antiviral Activity: The antiviral activity of furan derivatives can be attributed to various mechanisms, including the inhibition of viral entry, replication, or release. Some furan-containing compounds have shown activity against a range of viruses by targeting viral enzymes or host-cell factors essential for viral propagation. scispace.comnih.govnih.gov For example, certain furan derivatives have been found to inhibit the membrane fusion process of influenza viruses. nih.gov

Herbicidal Activity: The herbicidal potential of compounds structurally related to this compound has been explored. For instance, some furan derivatives have been investigated as potential herbicidal agents, although the specific molecular targets are not always well-defined. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies on related furan and acrylate derivatives provide insights into the key structural features that may influence the biological activity of this compound.

For anti-inflammatory activity , the nature and position of substituents on the furan ring are often crucial. In a series of furan-based derivatives designed as TNF-α inhibitors, specific substitutions on the furan ring and an associated amide group were found to be critical for activity. researchgate.netncl.res.in

In the context of antiviral activity , studies on furan-substituted spirothiazolidinones have highlighted the importance of the furan moiety for activity against influenza A/H3N2 virus. nih.gov The specific substituents on the furan ring can significantly modulate the antiviral potency.

Regarding herbicidal activity , research on furan-based compounds has shown that the type and placement of functional groups on the furan ring can impact their phytotoxicity. researchgate.net

The following table summarizes the biological activities of some compounds structurally related to this compound.

| Compound Name | Biological Activity | Key Structural Features |

| Furan-based benzyl (B1604629) amides | Anti-inflammatory (TNF-α inhibition) | Furan ring with specific amide substituents |

| Furan-substituted spirothiazolidinones | Antiviral (Influenza A/H3N2) | Furan ring incorporated into a spirothiazolidinone scaffold |

| N'-phenylfuran-2-carbohydrazide derivatives | Herbicidal | Furan-2-carbohydrazide core with various phenyl substitutions |

Computational Approaches to Biological Activity

Computational methods are invaluable tools for predicting and understanding the biological activities of novel compounds.

Molecular docking studies on furan-based derivatives have been employed to elucidate their binding modes with biological targets. For example, in the context of anti-inflammatory activity, docking studies of furan derivatives into the active site of TNF-α have revealed key interactions with amino acid residues. researchgate.netncl.res.in These studies help in understanding the structural basis of inhibition and guide the design of more potent analogs.

While specific docking studies for this compound are not publicly available, it is plausible that its furan and acrylate moieties could interact with the active sites of various enzymes involved in inflammation, viral replication, or plant metabolic pathways.

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can be used to correlate the structural features of a series of compounds with their biological activities. Such models can predict the activity of new compounds and guide lead optimization.

For antiviral compounds, machine learning models have been developed to predict the activity of compounds against specific viral proteins. mdpi.com These models use molecular fingerprints and other descriptors to classify compounds as active or inactive. Similar computational approaches could be applied to predict the potential biological effects of this compound and to design derivatives with enhanced activity. mdpi.comnih.gov

Conclusion and Future Research Directions

Synthesis and Characterization Advancements: A Summary of Accomplishments

The synthesis of furan-based acrylates has been achieved through various established organic reactions. While specific high-yield synthesis routes for Ethyl beta-(5-methyl-2-furanyl)acrylate are not extensively detailed in the literature, analogous compounds are commonly prepared via reactions such as the Baylis-Hillman reaction involving an acrylate (B77674) and a furan-derived aldehyde. nih.gov For instance, the reaction of 5-methylfurfural (B50972) with ethyl acrylate in the presence of a suitable catalyst like DABCO could provide a direct route to the target molecule.

Another plausible synthetic approach involves the esterification of beta-(5-methyl-2-furanyl)acrylic acid with ethanol. The acrylic acid precursor can be synthesized from 5-methylfurfural through condensation reactions. The characterization of such furanic acrylates typically relies on a suite of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group on the furan (B31954) ring (singlet), vinylic protons (doublets), and furan ring protons (doublets). The coupling constants of the vinylic protons would confirm the stereochemistry of the double bond. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, vinylic carbons, carbons of the furan ring (including the methyl-substituted carbon), and the ethyl group carbons. |

| FT-IR | Characteristic absorption bands for the C=O stretching of the α,β-unsaturated ester, C=C stretching of the acrylate moiety and the furan ring, and C-O stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂O₃), along with fragmentation patterns characteristic of the furan and acrylate moieties. |

Advancements in synthetic methodologies, particularly in the realm of green chemistry, could lead to more efficient and sustainable routes for producing this compound, potentially utilizing biocatalysis or flow chemistry.

Mechanistic Understanding of Reactivity: Bridging Theory and Experiment

The reactivity of this compound is dictated by the interplay of the furan ring and the electron-withdrawing acrylate group. The furan ring is susceptible to electrophilic substitution, while the acrylate moiety can undergo nucleophilic conjugate addition and polymerization.

Reactions of similar 3-(furan-2-yl)propenoic acid derivatives in the presence of strong acids have been shown to lead to hydroarylation of the carbon-carbon double bond. nih.gov This suggests that this compound could react with arenes in the presence of a Brønsted or Lewis acid to form 3-aryl-3-(5-methyl-2-furanyl)propanoates. Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the reaction mechanisms, including the structure of carbocation intermediates and transition states. nih.gov

Furthermore, the acrylate portion of the molecule is a Michael acceptor, making it reactive towards nucleophiles. The phenylsulphonyl group at the 5-position of a similar furan acrylate has been shown to undergo nucleophilic substitution. researchgate.net This highlights the potential for functionalization at the furan ring.

Future research should focus on a systematic study of the reactivity of this compound with a variety of electrophiles and nucleophiles. Combining experimental kinetic studies with theoretical calculations will be crucial for developing a comprehensive mechanistic understanding.

Expanding Applications in Specialized Chemical Fields: Uncharted Territories

The unique chemical structure of this compound opens up possibilities for its application in several specialized chemical fields. Furan-based compounds are utilized as intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers. nih.govijsrst.com

Table 2: Potential Applications in Specialized Chemical Fields

| Field | Potential Application |

| Polymer Chemistry | As a monomer or co-monomer in the synthesis of novel polymers with tailored properties. Furan-based polymers are known for their potential in creating thermosets and coatings. acs.orgrsc.org The acrylate functionality allows for free-radical polymerization. |

| Materials Science | In the development of bio-based resins, composites, and coatings. acs.orgresearchgate.net Furanic compounds can impart desirable properties such as thermal stability and chemical resistance to materials. researchgate.net |

| Organic Synthesis | As a versatile building block for the synthesis of more complex molecules. The furan ring can be a precursor to other functionalities through ring-opening or cycloaddition reactions. |

| Dyes and Pigments | Furan derivatives are used as intermediates for dyes and pigments. slideshare.net The extended conjugation in this compound could be exploited in the design of new chromophores. |

Further research is needed to explore these potential applications. For instance, the polymerization behavior of this compound, both as a homopolymer and in copolymerization with other monomers, should be investigated to assess the properties of the resulting materials.

Emerging Avenues in Biologically Oriented Chemical Research: Future Horizons

The furan scaffold is a common motif in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.comnih.gov This suggests that this compound and its derivatives could be promising candidates for biological evaluation.

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated good antimicrobial activity against yeast-like fungi such as Candida albicans, as well as against bacteria like Escherichia coli and Staphylococcus aureus. nih.govutripoli.edu.ly Given that this compound can be a precursor to such compounds, it represents a valuable starting point for the development of new antimicrobial agents.

Furthermore, furan derivatives have been investigated for their anti-inflammatory effects, which are often linked to their antioxidant properties. nih.gov The potential of this compound to modulate inflammatory pathways warrants investigation.

Future research in this area should involve the synthesis of a library of derivatives based on the this compound scaffold and their systematic screening for various biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds for further development in medicinal chemistry.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for Ethyl beta-(5-methyl-2-furanyl)acrylate?